(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, nitro groups, and an imino group attached to an indole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at specific positions.
Condensation: The nitrated product is then subjected to a condensation reaction with isatin in the presence of a suitable catalyst, such as acetic acid, to form the indole core.
Imination: The final step involves the imination of the indole derivative with an appropriate reagent, such as ammonium acetate, to introduce the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE: shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of (3Z)-3-[(4-METHOXY-2-NITROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N4O6 |
---|---|
Molecular Weight |
342.26 g/mol |
IUPAC Name |
3-(4-methoxy-2-nitrophenyl)imino-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C15H10N4O6/c1-25-9-3-5-12(13(7-9)19(23)24)16-14-10-6-8(18(21)22)2-4-11(10)17-15(14)20/h2-7H,1H3,(H,16,17,20) |
InChI Key |
VOWGYDYTNATOHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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